1-[(2-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN4OS/c24-19-7-3-1-5-16(19)14-31-23-27-26-22-28(13-15-9-11-17(25)12-10-15)21(30)18-6-2-4-8-20(18)29(22)23/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIWXOVHIFOHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H14ClFN4OS
- Molecular Weight : 456.9 g/mol
- CAS Number : 1185075-51-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds in the quinazoline family often exhibit diverse pharmacological effects, including:
- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
- Antihistaminic Activity : Research has indicated that related triazoloquinazoline derivatives demonstrate significant H1-antihistaminic activity, protecting against histamine-induced bronchospasm in animal models .
- DNA Intercalation : The structural characteristics allow for intercalation into DNA, potentially disrupting replication and transcription processes .
Biological Activity Data
Case Studies and Research Findings
- Cytotoxicity Studies :
- Antihistaminic Activity :
-
Mechanistic Insights :
- Studies have demonstrated that the substitution patterns on the quinazoline ring significantly influence the biological activity. For instance, the presence of a trifluoromethyl group enhances binding affinity and increases cytotoxicity due to improved lipophilicity and hydrogen bonding capabilities .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of related compounds in the same class:
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| Compound 16 (related derivative) | 2.44 | Cytotoxicity against HCT-116 |
| Chlorpheniramine Maleate | N/A | Standard antihistamine |
| Compound II (another derivative in the series) | 76% protection | Antihistaminic activity |
Q & A
Basic Research Questions
Q. What synthetic strategies ensure regioselective introduction of the 2-chlorobenzylthio and 4-fluorobenzyl groups in the triazoloquinazolinone scaffold?
- Methodology :
- Use a stepwise approach: First, introduce the 4-fluorobenzyl group via nucleophilic substitution or alkylation at the N4 position of the triazoloquinazolinone core.
- For the 2-chlorobenzylthio group, employ a thiol-alkylation reaction under basic conditions (e.g., K₂CO₃/DMF) to attach the 2-chlorobenzyl moiety to the sulfur atom at the 1-position.
- Monitor regioselectivity via ¹H NMR to confirm substitution patterns (e.g., aromatic proton splitting for benzyl groups) .
- Validation :
- Characterize intermediates using LC-MS and compare retention times with theoretical masses. Confirm final structure via X-ray crystallography (as in Liu et al., 2023) to resolve positional ambiguities .
Q. How can reaction conditions be optimized to improve yield and purity during sulfur-alkylation steps?
- Methodology :
- Use heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 solvent to enhance reaction efficiency and reduce byproducts .
- Optimize temperature (70–80°C) and reaction time (1–2 hours) via TLC monitoring (hexane:ethyl acetate, 3:1).
- Purify crude products via recrystallization in hot acetic acid to remove unreacted starting materials .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Identify benzyl protons (δ 4.5–5.5 ppm for SCH₂ and NCH₂ groups) and aromatic splitting patterns (e.g., para-substituted fluorobenzyl at δ 7.0–7.4 ppm) .
- IR Spectroscopy : Confirm thioether (C-S stretch, ~600–700 cm⁻¹) and triazole ring (C=N stretch, ~1500–1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ for C₂₅H₁₈ClFN₄OS) .
Advanced Research Questions
Q. How can DFT calculations elucidate the electronic structure and vibrational properties of this compound?
- Methodology :
- Perform geometry optimization using B3LYP/6-31G(d,p) to determine bond lengths and angles. Compare with X-ray data to validate computational models .
- Calculate vibrational frequencies (IR-active modes) and assign peaks to specific functional groups (e.g., triazole ring deformations at ~1200 cm⁻¹) .
- Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution at substituent sites .
Q. What experimental and computational approaches are suitable for studying its potential biological targets?
- Molecular Docking :
- Use AutoDock Vina to dock the compound into binding pockets of target proteins (e.g., kinases or GPCRs). Parameterize the fluorobenzyl group for hydrophobic interactions and the triazole ring for hydrogen bonding .
- In Vitro Assays :
- Test antimicrobial activity via MIC assays against bacterial/fungal strains, referencing protocols for similar triazole-thione derivatives (e.g., MIC values ≤ 16 µg/mL indicate potency) .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Strategy :
- Synthesize analogs with varied substituents (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) and compare bioactivity.
- Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity data .
- Perform 3D pharmacophore mapping to identify critical functional groups for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
